molecular formula C15H18ClF2NO B4053487 (2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone

(2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone

Cat. No.: B4053487
M. Wt: 301.76 g/mol
InChI Key: PUDJGKIXEJVENI-UHFFFAOYSA-N
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Description

(2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with chlorine, fluorine, and methyl groups, along with an ethylpiperidinyl moiety attached to a methanone group. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

(2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the substituted phenyl ring and the piperidinyl moiety. The key steps include:

    Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring through halogenation reactions.

    Alkylation: Introduction of the methyl group onto the phenyl ring via alkylation reactions.

    Formation of Piperidinyl Moiety: Synthesis of the 2-ethylpiperidin-1-yl group through cyclization and alkylation reactions.

    Coupling Reaction: Coupling of the substituted phenyl ring with the piperidinyl moiety using a methanone linker.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of phenyl oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5,6-difluoro-3-methylphenyl)-(4-methyl-1-piperazinyl)methanone
  • (2-Chloro-5,6-difluoro-3-methylphenyl)-(4-methyl-1-piperidinyl)methanone

Uniqueness

(2-Chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethylpiperidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF2NO/c1-3-10-6-4-5-7-19(10)15(20)12-13(16)9(2)8-11(17)14(12)18/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDJGKIXEJVENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C(=CC(=C2F)F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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